molecular formula C12H19NO B3225563 [3-(Benzyloxy)propyl](ethyl)amine CAS No. 1250052-46-0

[3-(Benzyloxy)propyl](ethyl)amine

Cat. No.: B3225563
CAS No.: 1250052-46-0
M. Wt: 193.28 g/mol
InChI Key: TZCAGFQTYLIKOH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propylamine: is an organic compound with the molecular formula C12H19NO It is a derivative of propylamine, where the propyl group is substituted with a benzyloxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propylamine typically involves the reaction of 3-chloropropylamine with benzyl alcohol in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzyloxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 3-(Benzyloxy)propylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Benzyloxy)propylamine can undergo oxidation reactions to form corresponding or .

    Reduction: The compound can be reduced to form or depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Reagents like in acetone or in ethanol can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of or .

Scientific Research Applications

Chemistry: 3-(Benzyloxy)propylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules . It can be incorporated into larger molecules that exhibit antimicrobial or antiviral properties.

Medicine: new drugs . Its structural features make it a valuable scaffold for the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, 3-(Benzyloxy)propylamine is used in the production of polymers and resins . It can also be used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.

Comparison with Similar Compounds

    3-(Methoxy)propylamine: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(Phenoxy)propylamine: Similar structure but with a phenoxy group instead of a benzyloxy group.

    3-(Benzyloxy)propylamine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: The presence of the benzyloxy group in 3-(Benzyloxy)propylamine imparts unique hydrophobic and aromatic properties, making it distinct from other similar compounds. This structural feature can enhance its binding affinity to certain biological targets and improve its solubility in organic solvents.

Properties

IUPAC Name

N-ethyl-3-phenylmethoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCAGFQTYLIKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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